Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-
Overview
Description
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- is a chemical compound with the molecular formula C12H19N3O3S. It is known for its unique structure, which includes a methanesulfonamide group and a nitrosophenyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- typically involves the reaction of methanesulfonamide with an appropriate nitrosophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the production process and minimize any side reactions .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted methanesulfonamide compounds .
Scientific Research Applications
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-[2-[ethyl(m-toluidino)]ethyl]-: This compound has a similar structure but lacks the nitroso group.
Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- is unique due to its specific substitution pattern and the presence of both methanesulfonamide and nitroso groups.
Biological Activity
Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- (CAS Number: 56046-62-9) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉N₃O₃S |
Molecular Weight | 285.36 g/mol |
InChI Key | XWQURWIJAIIPQP-UHFFFAOYSA-N |
LogP | 1.85 |
The compound features a methanesulfonamide group attached to an ethyl chain with a nitrosophenyl moiety, which is significant for its biological interactions and potential therapeutic applications .
Antiproliferative Effects
Research indicates that methanesulfonamide derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the core structure of related compounds have shown promising results in inhibiting the growth of HeLa cells, a widely used cervical cancer cell line .
The biological activity of methanesulfonamide can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Studies suggest that compounds with similar structures may inhibit protein tyrosine phosphatases (PTP), which play a crucial role in signaling pathways related to cancer progression .
Case Studies
- Inhibition of PTP1B : A study involving methanesulfonamide derivatives demonstrated their ability to inhibit PTP1B, which is implicated in insulin signaling and glucose metabolism. These compounds showed IC50 values ranging from 69 µM to 87 µM, indicating moderate inhibitory activity .
- Diabetes Models : In vivo studies have shown that certain derivatives can reduce blood glucose levels significantly in diabetic rat models, suggesting potential applications in diabetes management .
- Cytotoxicity Studies : The cytotoxic effects of methanesulfonamide derivatives were evaluated using various cancer cell lines, revealing that some compounds exhibited selective toxicity towards malignant cells while sparing normal cells .
Data Table: Biological Activities of Methanesulfonamide Derivatives
Compound Name | IC50 (µM) | Target | Cell Line |
---|---|---|---|
Methanesulfonamide Derivative A | 69 | PTP1B | HeLa |
Methanesulfonamide Derivative B | 74 | PTP1B | HeLa |
Methanesulfonamide Derivative C | 87 | PTP1B | HeLa |
Methanesulfonamide Derivative D | 203 | TCPTP | Various Cancer Cells |
Applications in Medicinal Chemistry
Methanesulfonamide has been utilized as a chemical intermediate in the synthesis of various dyes and pharmaceutical agents. Its structural properties allow it to participate in reactions leading to the formation of complex organic molecules used in drug development .
Pharmacokinetics and Toxicology
While the pharmacokinetic profile of methanesulfonamide is still under investigation, initial studies suggest moderate bioavailability and metabolic stability. However, potential toxicological effects must be assessed thoroughly given the presence of the nitroso group, which is known for its reactivity and potential carcinogenicity .
Properties
IUPAC Name |
N-[2-(N-ethyl-3-methyl-4-nitrosoanilino)ethyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-4-15(8-7-13-19(3,17)18)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQURWIJAIIPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042134 | |
Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042134 | |
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Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.0000007 [mmHg] | |
Record name | N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide | |
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CAS No. |
56046-62-9 | |
Record name | N-[2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56046-62-9 | |
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Record name | N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide | |
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Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
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Record name | Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- | |
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Record name | N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]methanesulphonamide | |
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Record name | 4-NITROSO-N-ETHYL-N-(.BETA.-METHYLSULFONAMIDOETHYL)-M-TOLUIDINE | |
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Record name | N-(2-(ETHYL(3-METHYL-4-NITROSOPHENYL)AMINO)ETHYL)-METHANESULFONAMIDE | |
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